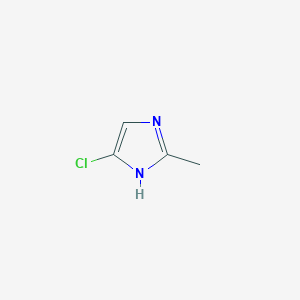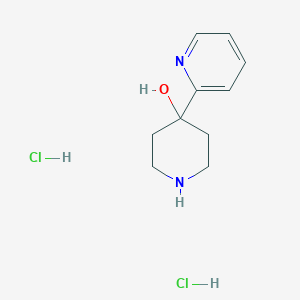
5-(2-氯苯基)-4H-1,2,4-三唑-3-硫醇
描述
The compound 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a 2-chlorophenyl group and a thiol (-SH) group, which are known to influence the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves a one-pot method or a stepwise reaction involving the cyclization of thiosemicarbazides or the reaction of amino-triazole with various reagents. For instance, the synthesis of 4-phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5(4H)-thione was achieved using a one-pot method and confirmed by IR, NMR, and X-ray diffraction analysis . Similarly, the compound 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione was synthesized by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions. For example, the crystal structure of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol revealed two independent molecules in the asymmetric unit stabilized by intermolecular interactions and van der Waals forces . The dihedral angles between the triazole ring and the phenyl rings can vary, influencing the overall molecular geometry .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, which can be influenced by the substituents on the triazole ring. For instance, the S-alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol with benzyl chloride or allyl bromide was achieved under specific conditions, and the regioselectivity of the reaction was investigated using AM1 semiempirical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The presence of substituents like chlorophenyl and thiol groups can affect the compound's solubility, density, and melting point. The intermolecular hydrogen bonds, such as N-H...S and C-H...Cl, contribute to the stability of the crystal structure and can influence the melting point and solubility . Additionally, the antibacterial activity of some derivatives has been screened, showing potential for pharmaceutical applications .
科学研究应用
抗菌和抗真菌活性
5-(2-氯苯基)-4H-1,2,4-三唑-3-硫醇及其衍生物已被广泛研究其抗菌和抗真菌性能。Purohit等人(2011)从4-氨基-5-(3-氯苯基)-4H-1,2,4-三唑-3-硫醇合成了一系列化合物,对细菌和真菌生长表现出显著的抑制作用(Purohit et al., 2011)。此外,Plech等人(2011)制备了这种化合物的新衍生物,对各种细菌菌株表现出抗菌活性(Plech et al., 2011)。同样,Safonov和Panasenko(2022)研究了新的3-(2-溴苯基)-5-(烷基硫基)-4-苯基-4H-1,2,4-三唑,展示了抗真菌和抗菌效果(Safonov & Panasenko, 2022)。
腐蚀抑制
研究探讨了三唑衍生物,包括5-(2-氯苯基)-4H-1,2,4-三唑-3-硫醇,在腐蚀抑制中的潜力。Bentiss等人(2007)专注于使用4H-三唑衍生物保护在酸性溶液中的低碳钢,发现显著的抑制效率(Bentiss et al., 2007)。Quraishi和Jamal(2002)还展示了脂肪酸三唑在酸性溶液中抑制低碳钢腐蚀的有效性(Quraishi & Jamal, 2002)。
药物研究
一些研究调查了5-(2-氯苯基)-4H-1,2,4-三唑-3-硫醇衍生物在药物应用中的潜力。例如,Bekircan等人(2015)从2-[3-(4-氯苯基)-5-(4-甲氧基苯甲基)-4H-1,2,4-三唑-4-基]乙酰肼合成了新化合物,并评估了它们对脂肪酶和α-葡萄糖苷酶的抑制作用,表明在代谢紊乱治疗中具有潜力(Bekircan et al., 2015)。
晶体和分子结构分析
已经分析了5-(2-氯苯基)-4H-1,2,4-三唑-3-硫醇衍生物的分子和晶体结构,以了解其化学性质。Sarala等人(2006)对4-氨基-5-(4-甲基)-4H-[1,2,4]-三唑-3-硫醇进行了结构分析,有助于了解其分子性质(Sarala et al., 2006)。
属性
IUPAC Name |
5-(2-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWRKNBGNJZYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350449 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
58755-00-3 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the synthesis of the target thiazolo[3,2-b][1,2,4]triazole derivatives?
A1: 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol serves as a crucial building block in the multi-step synthesis of the final thiazolo[3,2-b][1,2,4]triazole compounds []. The synthesis begins with the reaction of 2-chlorobenzohydrazide with potassium thiocyanate, resulting in the formation of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol through a cyclization reaction. This compound then undergoes further reactions, including condensation and a final cyclization in the presence of polyphosphoric acid, to yield the desired 2-(2-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazole derivatives.
Q2: How is the structure of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol confirmed in the study?
A2: The synthesized 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol was characterized using a combination of spectroscopic techniques. This included Fourier-transform infrared spectroscopy (FT-IR), proton (1H) and carbon-13 (13C) nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry (TOF MS ES+). Additionally, elemental analysis (C, H, N, S) was performed to further confirm the compound's identity and purity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)


![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)







